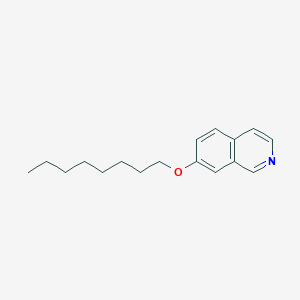

7-Isoquinolinyl octyl ether

Description

7-Isoquinolinyl octyl ether is an ether derivative featuring an octyl chain (-O-C₈H₁₇) attached to the 7th position of the isoquinoline heterocycle. Isoquinoline derivatives are widely studied for their electronic, fluorescent, and catalytic properties, with substituents significantly influencing their behavior .

Properties

Molecular Formula |

C17H23NO |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

7-octoxyisoquinoline |

InChI |

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-12-19-17-9-8-15-10-11-18-14-16(15)13-17/h8-11,13-14H,2-7,12H2,1H3 |

InChI Key |

RMKIBQCOOREVJX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C=CN=C2 |

Canonical SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Fluorescence and Electronic Properties

Ether derivatives of aromatic heterocycles, such as quinoline and isoquinoline, exhibit substituent-dependent fluorescence. For example:

- 8-Octyloxyquinoline (an 8-hydroxyquinoline derivative) showed higher fluorescence intensity compared to 8-methoxyquinoline, attributed to the longer alkyl chain enhancing solubility and reducing aggregation .

- 7-Methoxyisoquinoline (a methoxy-substituted analog) lacks fluorescence data but shares structural similarities with 7-isoquinolinyl octyl ether. The octyl group may similarly improve solubility and photostability .

Table 1: Fluorescence Properties of Ether Derivatives

| Compound | Fluorescence Intensity (Relative to 8-HQ) | Solvent Dependence | Reference |

|---|---|---|---|

| 8-Octyloxyquinoline | High | Strong | |

| 8-Methoxyquinoline | Moderate | Moderate | |

| 7-Methoxyisoquinoline | Not reported | Not reported |

Electronic and Structural Insights

- Non-Coplanar Structures: TD-DFT calculations on 8-OateQ (quinolin-8-yl benzoate) revealed non-coplanar geometries due to steric hindrance from substituents, affecting absorption spectra. The octyl chain in this compound may induce similar distortions .

- Solvent Effects: CAM-B3LYP/6-311++G** calculations matched experimental UV-vis data for 8-OateQ, highlighting solvent polarity’s role in electronic transitions. This suggests this compound’s spectra would also vary with solvent .

Material Science and Catalysis

- Nanoparticle Synthesis: Octyl ether serves as a solvent in FePtAu nanoparticle synthesis, improving precursor dissolution and reducing size dispersity .

Key Gaps in Literature :

- Fluorescence quantum yields and solvent effects for this compound.

- Comparative toxicity and biodegradability assessments.

Q & A

Q. What are the recommended methods for synthesizing 7-Isoquinolinyl octyl ether, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution between isoquinoline derivatives and octyl ether precursors. For example, protocols for alkoxy indole synthesis (analogous to 7-alkoxy isoquinolines) suggest using Sonogashira coupling or directed ortho-metalation to introduce the ether linkage . Purification requires column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and characterization via H/C NMR, HPLC (≥95% purity), and mass spectrometry. Purity validation should follow guidelines for new compounds, including elemental analysis and reproducibility across independent syntheses .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR for confirming ether linkage position (e.g., H NMR shifts for aromatic protons at C7 vs. other positions) .

- Chromatography : Reverse-phase HPLC to assess hydrophobicity and detect impurities .

- Partitioning Behavior : Measure log (octanol/water) or use the Abraham solvation equation to predict partitioning coefficients, analogous to o-nitrophenyl octyl ether (NPOE) systems .

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Q. What are the critical physicochemical properties of this compound for partitioning studies?

- Methodological Answer : Focus on parameters such as:

- Hydrophobicity : Log values derived from experimental partitioning or computational models (e.g., Abraham’s linear free-energy relationship) .

- Solubility : Solubility in polar (water, methanol) vs. nonpolar (octyl ether, hexane) solvents, critical for designing biphasic systems .

- Ion Transport : Standard Gibbs energies of ion transfer across water/solvent interfaces, comparable to nitrobenzene or 1,2-dichloroethane .

Advanced Research Questions

Q. How can conflicting data on the partitioning behavior of this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent impurities or inconsistent pH/temperature conditions. To address this:

- Standardize Protocols : Use high-purity solvents (e.g., distilled octyl ether) and control ionic strength .

- Cross-Validate Models : Apply Abraham’s solvation equation (LFER) to compare experimental log with theoretical predictions, as done for NPOE .

- Collaborative Studies : Replicate experiments across labs using shared reference compounds .

Q. What experimental design considerations are critical for using this compound in nanoparticle synthesis?

- Methodological Answer : When synthesizing functional nanoparticles (e.g., FePtAu):

- Solvent Selection : Use octyl ether as a co-solvent with hexadecylamine to dissolve precursors at low temperatures, improving mixing and reducing size dispersity .

- Temperature Gradients : Gradually increase temperature to 300°C for controlled nucleation, monitoring via UV-Vis or TEM.

- Post-Synthesis Stabilization : Ligand exchange with thiols or polymers to prevent aggregation .

Q. How does this compound’s stability under varying experimental conditions impact its applicability?

- Methodological Answer : Assess stability through:

- Oxidative Resistance : Expose to air/light and track degradation via GC-MS or FTIR. Store under inert gas if unstable .

- pH Sensitivity : Test partitioning efficiency in buffered solutions (pH 2–12) to identify optimal ranges for ion-transfer studies .

- Long-Term Storage : Monitor purity over time using accelerated aging tests (40–60°C) .

Key Research Findings

- Synthesis : Palladium-catalyzed methods yield higher regioselectivity for 7-substituted isoquinolines compared to traditional alkylation .

- Partitioning : The compound’s behavior aligns with nitrobenzene-like solvents, making it suitable for ion-selective electrodes .

- Nanoparticle Applications : Octyl ether’s low-temperature miscibility enables uniform precursor mixing, critical for monodisperse FePtAu NPs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.